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Compound of Interest |

Compound Name: 3-Chloro-2-methoxybenzaldehyde
CAS No.: 223778-54-9
Cat. No.: B112325
. J

Structural Analysis, Synthesis Strategies, and Pharmaceutical Applications

Executive Summary

The 2-methoxy-chlorobenzaldehyde scaffold represents a privileged pharmacophore in
medicinal chemistry, serving as a critical intermediate in the synthesis of Schiff bases,
chalcones, and benzofuran derivatives. The positioning of the chlorine atom relative to the fixed
methoxy (position 2) and aldehyde (position 1) groups drastically alters the electronic and steric
environment of the molecule. This guide provides a rigorous technical analysis of the four
distinct regioisomers, with a focus on scalable synthesis, physicochemical profiling, and
downstream applications in drug discovery.

Structural Isomerism & Nomenclature

The parent structure is benzaldehyde with a methoxy group fixed at the ortho (2-) position. The
chlorine atom can occupy positions 3, 4, 5, or 6.

The Four Regioisomers
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IUPAC
Isomer Name CAS Number Physical State = Melting Point
Nomenclature

3-chloro-2-
3-Cl methoxybenzald 223778-54-9 Solid 52-56 °C
ehyde

4-chloro-2-
4-Cl methoxybenzald 53581-86-5 Solid 70-75 °C
ehyde

5-chloro-2-
5-Cl methoxybenzald 7035-09-8 Solid ~50-60 °C*
ehyde

6-chloro-2-
6-Cl methoxybenzald 29866-54-4 Solid 56-58 °C
ehyde

*Note: The 5-Cl isomer is frequently generated in situ or used as a crude solid; its hydroxy
precursor (5-chlorosalicylaldehyde) melts at 99°C.
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Figure 1: Regioisomer hierarchy based on chlorine substitution position.

Synthetic Pathways: Regioselectivity & Strategy
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Researchers typically choose between two primary routes: Direct Formylation (Route A) or O-
Methylation (Route B). The choice depends heavily on the desired isomer and purity
requirements.

Route A: Vilsmeier-Haack Formylation (Direct Functionalization)

» Starting Material: Chloroanisole.
e Mechanism: Electrophilic aromatic substitution using POCIs/DMF.
e Pros: Cheap starting materials.

o Cons: Poor regioselectivity. For example, formylation of 3-chloroanisole often yields a
mixture of isomers that requires difficult chromatographic separation.

Route B: O-Methylation of Chlorosalicylaldehydes (Preferred)
 Starting Material: Chlorosalicylaldehyde (e.g., 5-chloro-2-hydroxybenzaldehyde).[1]

e Mechanism: Williamson Ether Synthesis (SN2) using Methyl lodide (Mel) or Dimethyl Sulfate
(DMS).

e Pros:100% Regiocontrol. The aldehyde position is already fixed in the starting material.

o Cons: Requires the specific chlorosalicylaldehyde precursor.

Synthesis Workflow Diagram
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Figure 2: Comparison of synthetic routes. Route B is recommended for high-purity applications.
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Experimental Protocol: Synthesis of 5-Chloro-2-
Methoxybenzaldehyde

This protocol utilizes Route B (O-Methylation) to ensure the isolation of the pure 5-chloro
isomer, which is critical for structure-activity relationship (SAR) studies.

Objective: Synthesize 5-chloro-2-methoxybenzaldehyde from 5-chlorosalicylaldehyde.

Materials:
e Precursor: 5-Chloro-2-hydroxybenzaldehyde (1.0 eq)

» Alkylating Agent: lodomethane (Mel) (1.5 eq) [CAUTION: Neurotoxin]
e Base: Potassium Carbonate (K2COs), anhydrous (2.0 eq)

e Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology:

o Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,
dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (15 mL).

o Deprotonation: Add K2COs (20 mmol) in a single portion. The suspension may turn bright
yellow due to the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

o Alkylation: Cool the mixture to 0°C (ice bath). Add lodomethane (15 mmol) dropwise via
syringe.

o Note: If using Acetone, heat to reflux (60°C) for 4—6 hours. If using DMF, stir at room
temperature for 12 hours.

e Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material
(lower R_f, phenolic) should disappear, replaced by the less polar product (higher R_f).

e Workup:

o Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a
solid.
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o If solid forms: Filter, wash with water, and dry.

o If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over
Na=S0a4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if
necessary.

Physicochemical Profiling & NMR Logic

Correct structural assignment relies on 1H NMR splitting patterns, particularly the coupling
constants (J) of the aromatic protons.

Expected Aromatic Splitting Pattern (1H
NMR)

Isomer

ABC System: Protons at 4, 5, 6. Expect a
3-Cl doublet (H4), triplet (H5), and doublet (H6).
H4/H6 will show ortho coupling (~8 Hz) to H5.

ABX System: Protons at 3, 5, 6. H3 is a singlet
4-Cl (isolated). H5 and H6 show ortho coupling. H3

may show weak meta coupling.

AMX System: Protons at 3, 4, 6. H6 (ortho to
CHO) appears as a doublet (J~2.5 Hz, meta

5-Cl
coupling). H3 (ortho to OMe) is a doublet (J~9
Hz). H4 is a doublet of doublets (dd).
ABC System: Protons at 3, 4, 5. Similar to 3-Cl
6-Cl but shifts differ due to proximity to the aldehyde

carbonyl.

Pharmaceutical Applications

These isomers serve as "privileged scaffolds” in drug discovery.

¢ Antifungal Agents:

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Derivatives of 5-chloro-2-methoxybenzaldehyde have shown potent activity against
Aspergillus flavus by disrupting cellular antioxidation mechanisms (See Reference 1).

o Anticancer Therapeutics:

o Used to synthesize chalcones (1,3-diphenyl-2-propene-1-one derivatives). The 5-Cl
isomer derivatives exhibit cytotoxicity against HL-60 leukemia cell lines.

o Alzheimer’s Research:

o Methoxy-substituted benzaldehydes are precursors for fluorinated benzofuran derivatives,
used as PET imaging agents for

-amyloid plaques (See Reference 2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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